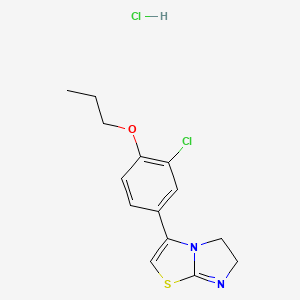![molecular formula C17H22ClN5O5 B15188947 [(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134186-00-8](/img/structure/B15188947.png)
[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. The compound features a unique arrangement of functional groups, including a benzimidazole moiety, a piperazine ring, and a hexahydrofurofuran core, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be achieved through a multi-step process:
Formation of the Benzimidazole Moiety: : Starting from o-phenylenediamine, the benzimidazole ring is constructed using condensation with formic acid or its derivatives.
Construction of the Piperazine Ring: : The benzimidazole derivative is then reacted with a piperazine derivative under appropriate conditions to form the desired substituted piperazine.
Formation of the Hexahydrofurofuran Core: : The intermediate is further processed through cyclization reactions to form the hexahydrofurofuran structure.
Nitration and Hydrochloride Formation: : Finally, the compound undergoes nitration and is converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts where necessary. The scalability of the process is a key factor in industrial settings, with emphasis on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: : Reduction reactions can modify the functional groups present in the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: : Amines, halides.
Major Products
Oxidation Products: : Modified benzimidazole derivatives with different oxidation states.
Reduction Products: : Reduced forms of the initial molecule with altered functional groups.
Substitution Products: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is studied for its unique reactivity and potential as a precursor for more complex molecules.
Biology
In biological research, its interaction with various enzymes and receptors is of interest, providing insights into cellular processes.
Medicine
Medicinally, it is explored for its potential therapeutic effects, particularly in targeting specific biological pathways involved in diseases.
Industry
Industrially, the compound's properties make it suitable for use in materials science, including the development of new polymers and catalysts.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. The benzimidazole moiety may play a key role in binding to these targets, influencing cellular pathways and biological processes. These interactions can modulate enzyme activity or receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other benzimidazole and piperazine derivatives, [(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride exhibits unique properties due to its complex structure and functional groups. Similar compounds include:
1H-Benzimidazole: : A simpler structure with fewer functional groups, used as a building block for more complex molecules.
Piperazine Derivatives: : Widely studied for their biological activity, but lacking the hexahydrofurofuran core.
Hexahydrofurofuran Compounds: : Characterized by their distinct core structure, but without the benzimidazole and piperazine moieties.
The uniqueness of this compound lies in the combination of these three components, which contribute to its distinctive chemical and biological properties.
Properties
CAS No. |
134186-00-8 |
|---|---|
Molecular Formula |
C17H22ClN5O5 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C17H21N5O5.ClH/c23-22(24)27-14-10-26-15-13(9-25-16(14)15)20-5-7-21(8-6-20)17-18-11-3-1-2-4-12(11)19-17;/h1-4,13-16H,5-10H2,(H,18,19);1H/t13-,14-,15+,16+;/m0./s1 |
InChI Key |
REFXIVSWHCHQAY-BTXUNPJVSA-N |
Isomeric SMILES |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C4=NC5=CC=CC=C5N4.Cl |
Canonical SMILES |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C4=NC5=CC=CC=C5N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


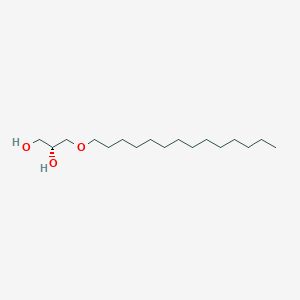
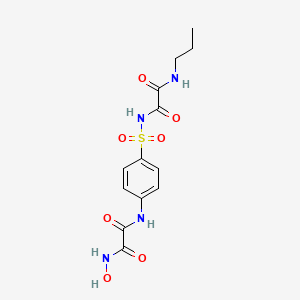
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
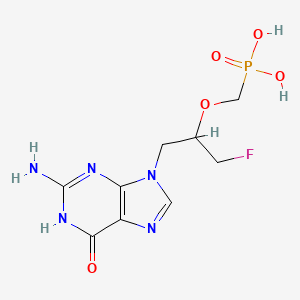
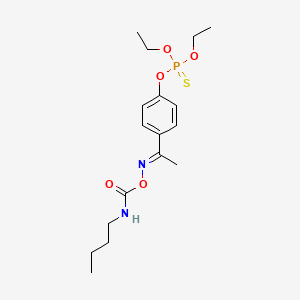
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
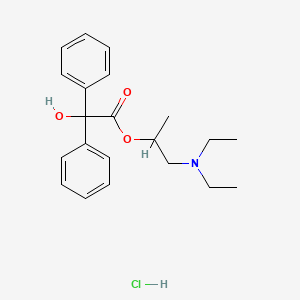
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
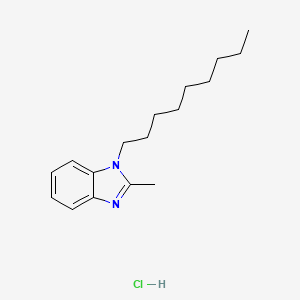
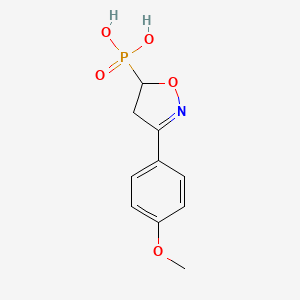
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
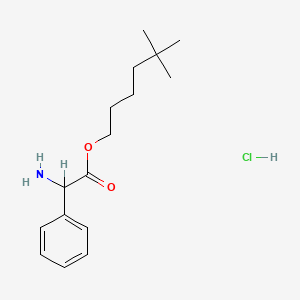
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
